molecular formula C19H34ClP B074851 Phosphonium, benzyltributyl-, chloride CAS No. 1224-56-2

Phosphonium, benzyltributyl-, chloride

Cat. No. B074851
CAS RN: 1224-56-2
M. Wt: 328.9 g/mol
InChI Key: WCHPXAFAEZGCMB-UHFFFAOYSA-M
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Patent
US06392077B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.22 g (0.67 mmol) of benzyltributylphosphonium chloride, 1.23 g (6.69 mmol) of (chloromethyl)trichlorosilane, and 2.71 g (20.0 mmol) of trichlorosilane were reacted at 160° C. for 15 hrs. The resulting mixture was distilled to give 1.13 g of 1,1,1,3,3,3-hexachloro-1,3-disilapropane (yield; 68%).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].C([P+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.Cl[CH2:23][Si:24]([Cl:27])([Cl:26])[Cl:25].[Cl:28][SiH:29]([Cl:31])[Cl:30]>>[Cl:25][Si:24]([Cl:27])([Cl:26])[CH2:23][Si:29]([Cl:31])([Cl:30])[Cl:28] |f:0.1|

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
[Cl-].C(C1=CC=CC=C1)[P+](CCCC)(CCCC)CCCC
Name
Quantity
1.23 g
Type
reactant
Smiles
ClC[Si](Cl)(Cl)Cl
Name
Quantity
2.71 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.